molecular formula C15H16O5 B11158013 ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11158013
M. Wt: 276.28 g/mol
InChI Key: KUKYWEKSLGTNFI-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with ethanol. The reaction is catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound’s chromophore can absorb light and undergo photochemical reactions, making it useful in photoactive applications. In biological systems, it can interact with enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the presence of the ethyl group at the 4-position of the chromen ring. This structural feature imparts distinct photochemical and biological properties compared to its analogs .

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

ethyl 2-(4-ethyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C15H16O5/c1-3-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9-15(17)18-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

KUKYWEKSLGTNFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC

Origin of Product

United States

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